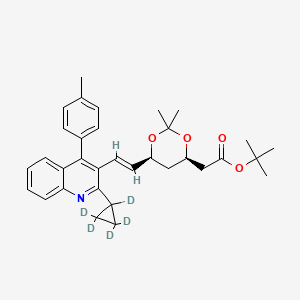

Pitavastatin acetonide t-butyl ester-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H39NO4 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(E)-2-[4-(4-methylphenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C33H39NO4/c1-21-11-13-22(14-12-21)30-26-9-7-8-10-28(26)34-31(23-15-16-23)27(30)18-17-24-19-25(37-33(5,6)36-24)20-29(35)38-32(2,3)4/h7-14,17-18,23-25H,15-16,19-20H2,1-6H3/b18-17+/t24-,25-/m1/s1/i15D2,16D2,23D |

InChI Key |

XIWDSLQJJMVOQZ-IYXZUUDSSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4CC4)C=CC5CC(OC(O5)(C)C)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Pitavastatin Acetonide T Butyl Ester D5

Strategic Approaches for Deuterium (B1214612) Incorporation into Complex Organic Scaffolds

The introduction of deuterium into complex organic molecules like Pitavastatin (B1663618) requires strategic planning to ensure high isotopic enrichment and regioselectivity. acs.org Several methods are available for deuterium incorporation, broadly categorized as either late-stage C-H activation or the use of deuterated building blocks from the outset of the synthesis. acs.org

Late-stage deuteration via hydrogen isotope exchange (HIE) is an attractive method as it can be applied to advanced intermediates or the final molecule. acs.orgyoutube.com This approach often utilizes transition metal catalysts, such as iridium or ruthenium, to facilitate the exchange of hydrogen for deuterium from a deuterium source like D₂O or D₂ gas. youtube.commdpi.com For aromatic systems, such as the quinoline (B57606) and fluorophenyl rings in Pitavastatin, electrophilic aromatic substitution using deuterated acids (e.g., D₂SO₄ in D₂O) can be an effective strategy for deuterium labeling. youtube.com

Alternatively, a bottom-up approach involves the synthesis of the target molecule using precursors that are already isotopically labeled. This method provides precise control over the location of the deuterium atoms but may require a more involved synthetic sequence. The choice of strategy depends on the desired labeling pattern, the stability of the molecule to the labeling conditions, and the availability of deuterated starting materials.

Identification and Preparation of Deuterated Precursors

For the synthesis of Pitavastatin acetonide t-butyl ester-d5, the most logical position for the five deuterium atoms is on the 4-fluorophenyl ring, creating a d5-labeled aromatic moiety. This points towards the use of a deuterated precursor in the initial stages of the synthesis of the quinoline core.

A key starting material for the quinoline portion of Pitavastatin is 2-amino-4'-(4-fluorophenyl)acetophenone. To introduce the d5-label, a deuterated version of a precursor to this molecule would be required. For instance, the synthesis could start from commercially available benzene-d6, which can be converted to fluorobenzene-d5. This deuterated fluorobenzene (B45895) can then be used in a Friedel-Crafts acylation reaction to introduce the acetyl group, leading to the formation of 4-fluoroacetophenone-d5. This deuterated ketone can then be further elaborated to the necessary 2-amino-4'-(4-fluorophenyl-d5)acetophenone precursor.

Another critical component is the chiral side chain. The synthesis of the side chain typically starts from a chiral precursor like (S)-(-)-epichlorohydrin, which is not deuterated in this case. rsc.org The non-deuterated chiral side chain is then coupled with the deuterated heterocyclic core in later steps.

Multi-Step Reaction Sequences for Stereoselective Synthesis

Formation of Key Deuterated Intermediates

The synthesis of the deuterated quinoline core of Pitavastatin would likely follow a modified Friedländer annulation. This reaction typically involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. In this case, 2-amino-4'-(4-fluorophenyl-d5)acetophenone would be condensed with a cyclopropyl-containing reactant to form the 2-cyclopropyl-4-(4-fluorophenyl-d5)quinoline skeleton.

Following the formation of the deuterated quinoline core, further functionalization is necessary to enable coupling with the side chain. This often involves the introduction of a reactive group, such as a formyl or a phosphonium (B103445) salt, at the 3-position of the quinoline ring. rsc.orgthieme-connect.com For example, the quinoline can be converted to 2-cyclopropyl-4-(4-fluorophenyl-d5)-quinoline-3-carbaldehyde. This aldehyde is a key deuterated intermediate ready for coupling.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Throughout the synthesis, reaction conditions must be optimized to ensure both high chemical yield and the preservation of high isotopic purity. mdpi.com For coupling reactions like the Wittig or Julia-Kocienski olefination, which are commonly used to connect the heterocyclic core and the side chain, parameters such as the choice of base, solvent, and temperature are critical. researchgate.netresearchgate.netderpharmachemica.com These conditions must be mild enough to avoid any scrambling or loss of the deuterium label. mdpi.com

For instance, in a Wittig reaction between the deuterated quinoline aldehyde and a phosphonium ylide derived from the side chain, the use of a strong, non-protic base at low temperatures can help to ensure a clean reaction with high stereoselectivity for the desired E-isomer and prevent any unwanted side reactions that could compromise the isotopic labeling. derpharmachemica.comgoogle.com

Table 1: Factors for Optimization in Deuterated Synthesis

| Parameter | Objective | Potential Issues |

| Temperature | Ensure reaction completion while minimizing side reactions and isotopic scrambling. | High temperatures can lead to loss of deuterium or racemization. |

| Solvent | Provide appropriate solubility for reactants and facilitate the desired reaction pathway. | Protic solvents may lead to H/D exchange, lowering isotopic purity. |

| Base/Catalyst | Promote the reaction efficiently and selectively. | Harsh bases or catalysts might induce unwanted side reactions or degradation. |

| Reaction Time | Achieve maximum conversion without product degradation. | Prolonged reaction times can increase the chance of side reactions. |

Application of Protecting Group Chemistry (Acetonide and t-Butyl Ester)

Protecting groups are essential in the multi-step synthesis of complex molecules like Pitavastatin to mask reactive functional groups and prevent unwanted side reactions. justia.comgoogle.com In the synthesis of this compound, two key protecting groups are employed: the acetonide and the t-butyl ester.

The chiral side chain of Pitavastatin contains a 1,3-diol functionality. This is typically protected as a cyclic acetal, specifically an acetonide, by reacting the diol with acetone (B3395972) or a acetone equivalent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. google.comgoogle.com This protection strategy is advantageous because acetonides are stable under basic and nucleophilic conditions used in subsequent steps, such as the Wittig reaction, and can be readily removed under acidic conditions to reveal the diol. google.com

The carboxylic acid group of the side chain is protected as a tert-butyl (t-butyl) ester. The t-butyl ester is robust and resistant to many reaction conditions, including those used for the formation of the acetonide and the coupling reaction. google.com A significant advantage of the t-butyl ester is that it can be cleaved under acidic conditions, often concomitantly with the deprotection of the acetonide group. google.com This simultaneous deprotection simplifies the final steps of the synthesis.

The protected side-chain intermediate is typically tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. This aldehyde is then reacted with the deuterated quinoline core. derpharmachemica.comgoogle.com

Advanced Purification Techniques for Deuterated Compounds

The purification of the final deuterated compound, this compound, and its intermediates is crucial to ensure high chemical and isotopic purity. Standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly employed. derpharmachemica.com

For isotopically labeled compounds, it is also important to assess the isotopic enrichment. This is often achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.orgnih.gov High-resolution mass spectrometry (HR-MS) can distinguish between the desired deuterated compound and any partially deuterated or non-deuterated analogs. rsc.orgrsc.org

¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the positions where deuterium has been incorporated. nih.gov For a more direct and quantitative analysis of deuterium content, ²H NMR can be employed. nih.govsigmaaldrich.com Furthermore, ¹³C NMR can also be a powerful tool, as the resonance of a carbon atom is shifted slightly when an adjacent hydrogen is replaced by deuterium, an effect known as the isotope shift. nih.gov

Recrystallization is another powerful purification technique that can be used to obtain highly pure crystalline material, which is often a requirement for pharmaceutical intermediates. google.com The choice of solvent for recrystallization is critical and is often determined empirically to achieve the best separation from impurities.

Advanced Analytical Characterization and Application of Pitavastatin Acetonide T Butyl Ester D5

Development and Validation of Quantitative Analytical Methods for Pitavastatin (B1663618) and Related Substances

The accurate quantification of Pitavastatin and its related substances is paramount for ensuring pharmaceutical quality and for pharmacokinetic studies. The development and validation of sensitive and specific analytical methods are crucial. Deuterated internal standards, such as Pitavastatin acetonide t-butyl ester-d5, are instrumental in achieving the required levels of accuracy and precision in these assays.

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte (the non-deuterated form). This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).

Because the labeled internal standard and the native analyte behave almost identically during sample preparation, extraction, and chromatographic separation, any sample loss or variability in ionization efficiency affects both compounds equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the measured ratio of the signal from the native analyte to that of the isotopically labeled internal standard. This ratio-based measurement corrects for potential analytical errors, leading to highly accurate and precise results. The implementation of this compound in an IDMS workflow provides a robust method for the definitive quantification of Pitavastatin intermediates and the active pharmaceutical ingredient itself.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for quantifying low levels of pharmaceuticals like Pitavastatin in complex biological and chemical matrices. The development of an LC-MS/MS method using this compound as an internal standard involves several critical steps:

Chromatographic Separation: A suitable liquid chromatography method is developed to separate the analyte from other matrix components and potential impurities. Reversed-phase chromatography using a C18 column is common. The mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer) is optimized to achieve a good peak shape and retention time for Pitavastatin.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, the precursor and product ions will have a mass shift of +5 atomic mass units compared to the non-labeled compound.

A typical LC-MS/MS method for Pitavastatin involves electrospray ionization (ESI) in positive mode. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard ensures that the measurement is highly specific and free from interference.

Table 1: Example LC-MS/MS Parameters for Pitavastatin Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Pitavastatin) | m/z 422.1 |

| Product Ion (Pitavastatin) | m/z 290.1 |

| Precursor Ion (Internal Standard) | m/z 427.1 (for a d5-labeled standard) |

This table presents typical parameters; actual values are optimized during method development.

Evaluation of Method Performance Parameters: Accuracy, Precision, and Linearity in Research Matrices

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its performance is suitable for its intended purpose. Using an internal standard like this compound is critical for meeting the stringent validation criteria for accuracy, precision, and linearity.

Accuracy: This is determined by measuring the concentration of quality control (QC) samples with known concentrations and comparing the measured value to the true value. The use of an isotopic internal standard corrects for matrix effects and extraction losses, significantly improving accuracy. Typically, accuracy is expected to be within ±15% of the nominal value.

Precision: Precision is the measure of the variability of repeated measurements. It is assessed at different concentration levels (intra-day and inter-day precision). The coefficient of variation (CV) or relative standard deviation (RSD) should generally be less than 15%.

Linearity: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The relationship is typically assessed by the correlation coefficient (r²), which should be close to 1.0 (e.g., >0.99).

Table 2: Illustrative Method Validation Performance Data

| Parameter | Concentration Level | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Accuracy | Low, Medium, High QC | 85-115% | 97-104% |

| Precision (Intra-day) | Low, Medium, High QC | RSD ≤ 15% | < 8% |

| Precision (Inter-day) | Low, Medium, High QC | RSD ≤ 15% | < 10% |

| Linearity | Calibration Range | r² ≥ 0.99 | 0.998 |

This table provides illustrative data to demonstrate typical performance.

Application in Impurity Profiling and Trace Quantification in Pharmaceutical Materials

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. The high sensitivity and selectivity of LC-MS/MS methods, anchored by the use of internal standards like this compound, are essential for this task.

Analysis of Process-Related Impurities and Degradation Products

During the synthesis of Pitavastatin, various process-related impurities can be introduced from starting materials, intermediates, or side reactions. Additionally, the final active pharmaceutical ingredient (API) can degrade over time under certain storage conditions (e.g., heat, light, humidity), forming degradation products.

An LC-MS/MS method can be developed to simultaneously quantify the API and detect and identify these trace-level impurities. While the deuterated internal standard is specific to the parent analyte, it plays a crucial role in ensuring the accurate quantification of the API, which is necessary to determine the relative levels of impurities. For the impurities themselves, if reference standards are available, they can be quantified using their own calibration curves. If standards are not available, their levels can be estimated relative to the API. Common degradation pathways for statins include oxidation and hydrolysis, leading to various related impurities that must be monitored and controlled within strict limits set by regulatory authorities.

Quantification of Stereoisomeric and Structural Analogues

Pitavastatin has multiple chiral centers, meaning it can exist as different stereoisomers. The desired therapeutic activity resides in one specific isomer, while other isomers may have lower activity or undesirable effects. Therefore, it is crucial to control the stereoisomeric purity of the drug. Chiral chromatography is required to separate these stereoisomers. Once separated, LC-MS/MS can be used for their sensitive quantification.

In this context, this compound serves as an invaluable internal standard for the accurate quantification of the main, active stereoisomer. By ensuring the primary quantification is robust, the relative amounts of the undesired stereoisomeric impurities can be determined with high confidence. This is critical for demonstrating that the manufacturing process consistently produces Pitavastatin with the correct stereochemical configuration and that it meets the required purity specifications.

Utilization in Mechanistic Studies and Metabolic Research (Non-Clinical Context)

The application of stable isotope-labeled compounds is a cornerstone of modern non-clinical research, providing unparalleled insights into the metabolic fate and mechanistic pathways of xenobiotics. This compound, as a deuterated analogue of a key synthetic intermediate of pitavastatin, serves as a powerful tool in these investigations. Its primary utility lies in its ability to be distinguished from its non-labeled counterpart by mass spectrometry, which allows for precise quantification and tracing in complex biological matrices.

In Vitro Metabolism and Enzyme Kinetic Investigations (e.g., using isolated enzymes, microsomes)

In vitro metabolism studies are fundamental to characterizing the metabolic stability and enzymatic pathways involved in the biotransformation of a drug. Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), are a standard model for these assessments. researchgate.netnih.gov The use of this compound in this context would typically be as an internal standard for the highly sensitive and accurate quantification of the non-labeled compound and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Studies on pitavastatin have shown that its metabolism is limited, with the primary metabolic pathway being the formation of a lactone metabolite. researchgate.net This process is not significantly mediated by CYP enzymes but rather through glucuronidation, principally by UGT1A3 and UGT2B7, which leads to the formation of an unstable pitavastatin glucuronide that subsequently converts to the pitavastatin lactone. researchgate.net

In a typical in vitro enzyme kinetic study, various concentrations of pitavastatin would be incubated with human liver microsomes in the presence of necessary cofactors. By adding a known concentration of this compound (or more commonly, a deuterated version of the final active drug, Pitavastatin-d5) to the samples before analysis, precise quantification of the remaining parent drug and formed metabolites can be achieved. This isotope dilution method corrects for variations in sample preparation and instrument response. nih.gov

The kinetic parameters of metabolism, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined by measuring the rate of metabolite formation at different substrate concentrations. While direct enzyme kinetic data for "this compound" is not available, the table below illustrates typical kinetic data that would be generated for the metabolism of the active form, pitavastatin, in human liver microsomes.

| Enzyme System | Substrate | Kinetic Parameter | Value |

| Human Liver Microsomes | Pitavastatin | Km (for lactone formation) | Data not available in searched literature |

| Human Hepatocytes | Pitavastatin | Km (for hepatic uptake) | 2.99 ± 0.79 µmol/L nih.gov |

| OATP2-expressing oocytes | Pitavastatin | Km (for OATP2-mediated uptake) | 5.53 ± 1.70 µmol/L nih.gov |

| Human UGT1A3 | Pitavastatin | (Glucuronidation) | Primarily responsible researchgate.net |

| Human UGT2B7 | Pitavastatin | (Glucuronidation) | Primarily responsible researchgate.net |

This table presents kinetic data for pitavastatin uptake and identifies the key enzymes in its metabolism, illustrating the type of information gained from such studies.

Elucidation of Chemical Reaction Pathways through Isotopic Labeling

Isotopic labeling is an indispensable technique for tracing the transformation of molecules through chemical reactions and metabolic pathways. mdpi.comresearchgate.net By replacing specific atoms with their heavier stable isotopes, researchers can follow the labeled atoms through various transformations, providing definitive evidence for proposed reaction mechanisms.

While "this compound" is primarily used as an internal standard for quantification, the principles of isotopic labeling are crucial for understanding the degradation and metabolic pathways of pitavastatin. scirp.orgscirp.org For instance, forced degradation studies, where a drug is subjected to stress conditions like acid, base, and oxidation, are performed to understand its stability and identify potential degradation products. mdpi.comnih.govnih.gov If a deuterated analogue is used in parallel with the non-labeled drug, the mass shift in the resulting degradation products can help to pinpoint which part of the molecule is labile.

For example, a study on the degradation of pitavastatin identified several impurities formed under stress conditions. mdpi.comnih.gov The use of a deuterated standard in such a study would aid in the structural elucidation of these impurities by indicating which fragments retain the deuterium (B1214612) label. This is particularly useful in mass spectrometry, where the mass difference between the non-labeled and labeled fragments can confirm the presence of a specific part of the original molecule.

Spectroscopic Approaches for Deuterium Position Determination and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. For deuterated compounds like this compound, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) can be employed.

In the ¹H NMR spectrum of a deuterated compound, the absence of signals at specific chemical shifts, compared to the spectrum of the non-labeled analogue, directly indicates the positions of deuterium substitution. nih.gov For this compound, one would expect the disappearance of proton signals corresponding to the five deuterated positions.

²H NMR, on the other hand, directly observes the deuterium nuclei. This technique provides a clean spectrum where only the signals from the deuterium atoms are visible. nih.gov This is particularly useful for confirming the location and quantifying the extent of deuteration. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct comparison.

While specific NMR data for this compound is not publicly available, the following table illustrates the expected ¹H NMR chemical shifts for the non-labeled Pitavastatin acetonide t-butyl ester, which would be used to confirm the positions of deuteration in the d5-analogue by observing the absence of corresponding signals.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) |

| t-Butyl ester protons | ~1.45 (s, 9H) |

| Acetonide methyl protons | ~1.3-1.5 (two s, 6H) |

| Cyclopropyl protons | ~0.9-1.3 (m, 4H) |

| Methylene (B1212753) and methine protons of the side chain | ~1.5-4.5 (m) |

| Vinylic protons | ~5.5-6.8 (m, 2H) |

| Aromatic protons (quinoline and fluorophenyl) | ~7.0-8.5 (m) |

This table provides representative ¹H NMR chemical shift ranges for the parent compound, which are essential for verifying the location of deuterium in the labeled analogue.

Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a key technique for both quantifying and structurally characterizing compounds. When analyzing a deuterated compound alongside its non-labeled counterpart, the mass shift in the precursor ion and its fragment ions provides definitive structural information.

In an LC-MS/MS analysis, this compound would exhibit a precursor ion with a mass-to-charge ratio (m/z) that is 5 units higher than the non-labeled compound. When this precursor ion is subjected to collision-induced dissociation (CID), it breaks down into smaller fragment ions. By comparing the fragmentation pattern of the d5-analogue to that of the non-labeled compound, one can deduce the fragmentation pathway. Fragments that retain the deuterium label will show a corresponding mass shift, while fragments that have lost the labeled part of the molecule will have the same m/z as the fragments from the non-labeled compound. This comparison is invaluable for confirming the structure of the parent molecule and its metabolites.

For example, the LC-MS/MS analysis of pitavastatin typically shows a transition from the precursor ion to a major product ion. For pitavastatin, a common transition is m/z 422.2 → 290.3. If the deuterium atoms in Pitavastatin-d5 are located on the quinoline (B57606) ring system, the fragment ion at m/z 290.3 would be expected to shift to m/z 295.3, confirming that this fragment contains the quinoline core.

| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) |

| Pitavastatin | 422.2 | 290.3 |

| Pitavastatin Lactone | 404.2 | 290.3 |

| Pitavastatin-d5 (hypothetical) | 427.2 | 295.3 (if d5 on quinoline) |

This table illustrates the expected mass transitions for pitavastatin and its lactone, and a hypothetical transition for a deuterated analogue, demonstrating the utility of isotopic labeling in fragmentation analysis.

Role in Pharmaceutical Quality Control and Regulatory Compliance

Establishment and Qualification of Reference Standards for Active Pharmaceutical Ingredients (APIs)

The establishment of highly pure and well-characterized reference standards is a cornerstone of pharmaceutical quality control. Pitavastatin (B1663618) acetonide t-butyl ester-d5 is instrumental in the analytical procedures that qualify reference standards for the API, Pitavastatin, and its related impurities.

Reference standards for impurities are crucial for the identification, and quantification of undesired chemical substances that may be present in the final drug product. Impurities can originate from various stages, including the synthesis of the API, degradation during storage, or as by-products of manufacturing processes. chemicea.com Pitavastatin acetonide t-butyl ester itself is a process impurity and a synthetic intermediate in some manufacturing routes of Pitavastatin. chemicea.comcleanchemlab.comsynzeal.comchemwhat.com Therefore, accurately quantifying its presence is a key quality attribute.

The use of Pitavastatin acetonide t-butyl ester-d5 as an internal standard enhances the accuracy and precision of analytical methods designed to measure impurities. musechem.com In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the deuterated standard is added to the sample being analyzed. researchgate.net Because the labeled and unlabeled compounds behave almost identically during sample extraction, chromatography, and ionization, any variations in the analytical process affect both compounds equally. sigmaaldrich.comresearchgate.net This allows for precise quantification by comparing the instrument's response ratio of the analyte (the impurity) to the internal standard. researchgate.net This process is vital for the qualification of primary and secondary reference standards, ensuring they meet the stringent purity requirements for use in routine quality control.

| Compound Name | CAS Number | Type | Role in Quality Control |

|---|---|---|---|

| Pitavastatin | 147511-69-1 | API | Active therapeutic ingredient; its purity is the primary focus of analysis. chemicea.com |

| Pitavastatin Acetonide t-Butyl Ester | 147489-06-3 | Process Impurity / Intermediate | Monitored to ensure its levels are within acceptable limits in the final API. chemicea.comcleanchemlab.com |

| Pitavastatin Lactone | 141750-63-2 | Degradation Impurity | Used in stability studies to assess hydrolytic degradation of the API. chemicea.com |

| Pitavastatin t-Butyl Ester | 586966-54-3 | Process Impurity / Intermediate | A synthetic intermediate that must be controlled to ensure product purity. chemicea.com |

| This compound | Not available | Isotope Labeled Internal Standard | Used for accurate quantification of the corresponding unlabeled impurity and in bioanalytical studies. |

Adherence to International Pharmacopeial Guidelines (e.g., USP, Ph. Eur., JP) for Analytical Standards

International pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), establish official standards for medicines to ensure their quality, safety, and efficacy. m-pharmaguide.commhlw.go.jppmda.go.jp These compendia provide detailed monographs for APIs, which include tests for identification, assay, and impurities. chemicea.comnih.gov The use of well-characterized reference standards is a mandatory requirement within these guidelines. fujifilm.com

While pharmacopoeias may not list every specific isotopically labeled internal standard, their general chapters on analytical procedures and reference standards validate their use. For instance, the analytical methods prescribed for impurity profiling often rely on chromatographic techniques where internal standards are essential for achieving the required accuracy and precision. nih.gov The use of an isotopically labeled version of the analyte as an internal standard is considered the gold standard in quantitative mass spectrometry because it best corrects for matrix effects and procedural variations. researchgate.net

United States Pharmacopeia (USP): The USP provides general chapters that guide the validation of analytical procedures, where the use of an appropriate internal standard is a key aspect of ensuring method robustness and accuracy. mt.com

European Pharmacopoeia (Ph. Eur.): Similar to the USP, the Ph. Eur. outlines requirements for the quality control of substances, and its harmonized chapters with USP and JP often necessitate the use of reference standards for quantitative tests. pmda.go.jp

Japanese Pharmacopoeia (JP): The JP also defines the official standards for drugs in Japan, including requirements for purity tests and the use of reference standards prepared by registered entities. mhlw.go.jpfujifilm.compmrj-rs.jp

By using this compound, pharmaceutical manufacturers can develop and validate analytical methods that are compliant with the stringent requirements of these major pharmacopoeias, ensuring that their products meet global quality standards. chemicea.com

Contribution to Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Submissions

Regulatory submissions to authorities like the U.S. Food and Drug Administration (FDA) require a comprehensive data package demonstrating a drug's safety, efficacy, and quality. excedr.combioaccessla.com this compound plays a significant, albeit indirect, role in both Abbreviated New Drug Applications (ANDA) for generic drugs and New Drug Applications (NDA) for new drugs. synzeal.comsynthinkchemicals.com

For an ANDA , a generic drug manufacturer must prove that its product is pharmaceutically equivalent and bioequivalent to the brand-name drug. This involves extensive chemical characterization. The use of this compound is critical for:

Impurity Profiling: Accurately quantifying process impurities like Pitavastatin acetonide t-butyl ester to demonstrate that the impurity profile is equivalent to that of the reference listed drug. cleanchemlab.comsynzeal.comchemwhat.com

Bioequivalence (BE) Studies: In BE studies, which measure the rate and extent of absorption of the drug, isotopically labeled standards are crucial for the quantitative analysis of the drug and its metabolites in biological matrices like blood or plasma. musechem.comfda.gov The precision afforded by these standards is essential for meeting the statistical criteria for bioequivalence.

For an NDA , which involves bringing a new drug to market, the requirements are even more extensive. excedr.com The role of the labeled standard extends to:

Method Development and Validation (AMV): During drug development, analytical methods must be rigorously validated. This compound is used in the validation of quantitative assays for intermediates and impurities. cleanchemlab.comsynzeal.comchemwhat.com

Stability Studies: Demonstrating the stability of the API and drug product over time is a key part of an NDA. Labeled standards are used in the analytical methods that track the formation of degradation products under various stress conditions (heat, light, humidity). synthinkchemicals.com

Pharmacokinetic (PK) Studies: In clinical trials, understanding the drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. Stable isotope-labeled standards are vital for the precise quantification of the drug in pharmacokinetic studies, providing essential data for regulatory submissions. musechem.com

| Application Type | Key Requirement | Contribution of the Labeled Standard |

|---|---|---|

| ANDA | Pharmaceutical Equivalence | Enables accurate quantification of process impurities to match the innovator's profile. chemwhat.com |

| Bioequivalence | Serves as an internal standard in bioanalytical methods to prove equivalence. musechem.com | |

| NDA | Chemistry, Manufacturing, and Controls (CMC) | Used in the validation of analytical methods for impurity control and stability testing. excedr.comsynthinkchemicals.com |

| Non-Clinical & Clinical Pharmacology | Essential for precise measurements in pharmacokinetic and toxicokinetic studies. musechem.comexcedr.com | |

| Product Stability | Aids in quantifying degradation products to establish shelf-life and storage conditions. |

Metrological Traceability and Measurement Uncertainty in Quantitative Analysis

Metrological traceability is a fundamental concept in analytical science, defined as the property of a measurement result that allows it to be related to a stated reference (like an SI unit or a certified reference material) through a documented, unbroken chain of calibrations. researchgate.neteurachem.orgnac-us.org This concept ensures that measurement results are accurate, comparable across different laboratories and over time, and is a key requirement of international standards like ISO/IEC 17025. eurachem.orgresearchgate.netiasonline.org

In the quantitative analysis of pharmaceuticals, establishing traceability is critical. qualistery.com When using this compound as an internal standard, traceability is achieved by calibrating the analytical instrument's response. The concentration of the calibration standards is itself traceable to a high-purity certified reference material (CRM). researchgate.net The use of a stable isotope-labeled internal standard significantly improves the quality of this traceability chain.

Sources of uncertainty in a chromatographic analysis can include variations in sample volume, extraction efficiency, and instrument response. nih.gov Because the isotopically labeled standard is added at a known concentration at the beginning of the process and behaves like the analyte, it effectively corrects for many of these variations. researchgate.net The ratio of the analyte signal to the internal standard signal is less affected by these random errors than the analyte signal alone, leading to a lower combined uncertainty and a more reliable and defensible analytical result. researchgate.net This reduction in uncertainty is particularly important when quantifying low-level impurities where small errors can have significant implications for product quality and regulatory compliance.

Emerging Research Perspectives and Methodological Advancements

Novel Synthetic Routes for Deuterated Pharmacological Tools

The synthesis of isotopically labeled compounds, such as Pitavastatin (B1663618) acetonide t-butyl ester-d5, is a cornerstone of their application. The "d5" designation typically indicates the replacement of five hydrogen atoms with deuterium (B1214612), often on an aromatic ring, to create a stable, non-radioactive tracer. Research into the synthesis of such molecules focuses on efficiency, selectivity, and the late-stage introduction of isotopes to minimize costs and timelines. chemicalsknowledgehub.com

Several strategies are employed for the creation of deuterated pharmacological tools:

Use of Deuterated Precursors: A common and effective method involves incorporating a deuterated building block early in the synthetic sequence. For instance, the synthesis of a deuterated statin analog has been achieved by using aniline-2,3,4,5,6-d5 as a precursor to introduce a penta-deuterophenyl group. researchgate.net A similar approach for Pitavastatin acetonide t-butyl ester-d5 would likely involve a deuterated version of a key quinoline (B57606) ring precursor.

Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions offer a powerful and efficient toolbox for synthesizing complex, polysubstituted heterocyclic cores, such as the pyrrole (B145914) core in some statins. researchgate.net Adapting MCRs with deuterated components could provide a streamlined route to labeled intermediates.

Combinatorial Chemistry: This approach has been used to build libraries of deuterated statin derivatives, allowing for the rapid generation of multiple labeled compounds for screening and analysis. nih.gov

Catalytic Hydrogen Isotope Exchange (HIE): Advances in HIE allow for the direct replacement of specific hydrogen atoms with deuterium in a late-stage functionalization step. This method is highly attractive as it can be applied to complex molecules without requiring a complete re-synthesis from labeled starting materials. musechem.com

The development of these synthetic methodologies is critical for making deuterated standards more accessible for research. While traditional multi-step syntheses for statins like Rosuvastatin and Atorvastatin are well-established, adapting them to include deuteration requires careful planning to ensure the isotopic label is in a metabolically stable position. researchgate.netnih.gov Biocatalysis is also emerging as a sustainable strategy, utilizing enzymes for highly selective transformations under mild conditions, which could be adapted for the synthesis of deuterated chiral intermediates. mdpi.com

Table 1: Comparison of Synthetic Strategies for Deuterated Pharmacological Tools

| Synthetic Strategy | Description | Key Advantages | Considerations |

| Deuterated Precursors | Incorporation of a building block already containing deuterium atoms. researchgate.net | High isotopic purity; predictable labeling pattern. | Availability and cost of the deuterated starting material. |

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium on a pre-existing molecule. chemicalsknowledgehub.commusechem.com | Enables late-stage labeling; reduces the need for lengthy re-synthesis. | Control of regioselectivity; potential for back-exchange. |

| Combinatorial Synthesis | Parallel synthesis of a large number of different deuterated compounds. nih.gov | Rapid generation of a library of labeled molecules for screening. | Requires specialized equipment and purification techniques. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. mdpi.com | High selectivity (chemo-, regio-, stereo-); mild and sustainable reaction conditions. | Enzyme stability and availability; substrate scope may be limited. |

Integration of this compound in Automated Analytical Platforms

The primary role of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. sigmaaldrich.com The integration of such stable isotope-labeled (SIL) standards is fundamental to the robustness and accuracy of automated analytical platforms, which are essential in modern, high-throughput environments. thermofisher.com

In automated workflows, hundreds or thousands of samples may be processed sequentially. thermofisher.com The use of a SIL-IS like this compound is critical for several reasons:

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to analytical variability. thermofisher.com Because the SIL-IS has virtually identical physicochemical properties to the non-labeled analyte, it experiences the same matrix effects, allowing for accurate ratiometric correction. sigmaaldrich.com

Compensation for Procedural Losses: A SIL-IS accounts for variations and losses during sample preparation steps such as liquid-liquid extraction, solid-phase extraction, and derivatization. nih.gov

Improved Accuracy and Precision: By minimizing variability from matrix effects and sample handling, SIL standards significantly enhance the accuracy, precision, and reproducibility of quantitative data, which is a key requirement for regulatory bioanalysis. thermofisher.comnih.gov

Triple quadrupole (QqQ) mass spectrometers are often considered the "workhorses" for this type of quantitative analysis due to their high sensitivity, wide linear dynamic range, and robustness, making them ideal for automated platforms. thermofisher.com The development of sophisticated data analysis software further streamlines the process, with algorithms designed to automatically detect, identify, and quantify isotopologues from the complex data generated by high-resolution mass spectrometers. rsc.orgresearchgate.net The use of a deuterated standard like this compound is therefore a prerequisite for reliable, high-throughput bioanalysis in clinical metabolomics and pharmacokinetic studies. thermofisher.comnih.gov

Table 2: Advantages of Integrating Deuterated Standards in Automated Analytics

| Feature | Benefit in Automated Platforms | Reference |

| Identical Physicochemical Properties | Co-elutes with the analyte, ensuring it experiences the same analytical conditions and matrix effects. | sigmaaldrich.com |

| Distinct Mass Signal | Easily distinguished from the non-labeled analyte by the mass spectrometer due to the mass difference from deuterium. | youtube.com |

| Correction for Variability | Compensates for inconsistencies in sample extraction, recovery, and instrument response (ion suppression/enhancement). | thermofisher.com |

| Enhanced Data Reliability | Increases the accuracy, precision, and robustness of quantitative results across large batches of samples. | nih.gov |

| Streamlined Workflow | Enables simplified sample preparation and is compatible with automated data processing software for high-throughput analysis. | rsc.orgresearchgate.net |

Expanding the Utility of Isotopic Standards in Drug Discovery and Development Research (Pre-clinical, Process)

The utility of isotopic standards like this compound extends across the entire continuum of drug discovery and development, from early preclinical research to late-stage process chemistry.

Pre-clinical Research: In the pre-clinical phase, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. chemicalsknowledgehub.commusechem.com Isotopic labeling is a crucial technique for these investigations. musechem.com

Pharmacokinetic (PK) Studies: SIL standards are the gold standard for bioanalytical methods used to determine drug concentrations in plasma and other biological fluids over time. nih.gov The use of a deuterated standard for its corresponding analyte allows for the precise quantification needed to establish key PK parameters.

Metabolite Identification and Quantification: Stable isotope assisted metabolomics (SIAM) uses tracers to follow the metabolic fate of a drug. rsc.org By comparing the mass spectra of samples from subjects given the drug with the known mass of the deuterated standard, researchers can identify and quantify metabolites, even those formed at very low concentrations. chemicalsknowledgehub.comnih.gov This helps in building a comprehensive metabolic map and identifying any potentially reactive or pharmacologically active metabolites.

Process Development and Manufacturing: In process chemistry, the goal is to develop a robust, scalable, and reproducible synthesis for the final active pharmaceutical ingredient (API).

Reaction Monitoring and Optimization: A deuterated intermediate, such as this compound, can be used as an internal standard to accurately quantify the yield and purity of its non-labeled counterpart (Pitavastatin acetonide t-butyl ester) during reaction optimization studies. By spiking samples from the reaction mixture with a known amount of the deuterated standard, chemists can use LC-MS to precisely track the formation of the desired product and any impurities, facilitating the rapid optimization of reaction conditions (e.g., temperature, catalysts, reaction time).

Impurity Profiling: SIL analogs of potential impurities can be synthesized and used to accurately quantify their levels in the final API, ensuring they remain below regulatory thresholds.

Table 3: Applications of Isotopic Standards in Drug Research and Development

| Development Stage | Application Area | Specific Use of Isotopic Standard | Impact |

| Pre-clinical | Pharmacokinetics (PK) | Internal standard for LC-MS bioanalysis to measure drug concentration in plasma/tissues. nih.gov | Accurate determination of half-life, bioavailability, and clearance. |

| Pre-clinical | ADME Studies | Tracer and standard for identifying and quantifying drug metabolites in biological matrices. chemicalsknowledgehub.comnih.gov | Elucidation of metabolic pathways and assessment of metabolite exposure. |

| Process Chemistry | Reaction Optimization | Internal standard to accurately measure the yield of intermediates during synthesis development. | Faster optimization of reaction conditions and improved process efficiency. |

| Process Chemistry | Quality Control | Standard for the precise quantification of process-related impurities in the final drug substance. | Ensures product purity and compliance with regulatory standards. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.